molecular formula C20H22N2O3 B2980171 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide CAS No. 896369-95-2

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide

Cat. No.: B2980171
CAS No.: 896369-95-2
M. Wt: 338.407
InChI Key: KTWNTTWXBRYVQX-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidin) substituted at position 1 with a 3,4-dimethylphenyl group and at position 3 with a 3-methoxybenzamide moiety.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-7-8-17(9-14(13)2)22-12-16(11-19(22)23)21-20(24)15-5-4-6-18(10-15)25-3/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWNTTWXBRYVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves the reaction of 3,4-dimethylphenylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the pyrrolidinone ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted analogs .

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared benzamide or heterocyclic motifs:

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide (Target) Pyrrolidinone 3,4-Dimethylphenyl, 3-methoxybenzamide Amide, lactam, methoxy, methyl ~352.4 (calculated)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylbenzoyl, 2-hydroxy-1,1-dimethylethyl Amide, hydroxyl, methyl 207.3 (reported)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-... () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl Amide, sulfonamide, fluoro, chromenone 589.1 (reported)

Key Observations:

  • Core Diversity: The target compound’s pyrrolidinone core contrasts with the benzamide () and pyrazolopyrimidine () scaffolds, influencing conformational flexibility and intermolecular interactions.
  • Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk compared to the smaller 3-methylbenzoyl group in . The 3-methoxy group in the target’s benzamide may enhance solubility relative to the hydrophobic 3-methyl group in .

Physicochemical and Functional Properties

Property Target Compound
Melting Point (°C) Not reported Not reported 175–178
Directing Groups Amide, lactam N,O-Bidentate directing Sulfonamide, chromenone
Potential Applications Unreported (theoretical) Metal-catalyzed C–H activation Kinase inhibition (inferred from pyrazolopyrimidine core)

Research Findings and Discussion

  • Structural Rigidity: The pyrrolidinone core in the target compound may enhance binding specificity in biological targets compared to flexible benzamide derivatives () .
  • Electronic Effects : The 3-methoxy group in the target’s benzamide could donate electron density via resonance, contrasting with the electron-withdrawing fluoro groups in .
  • Analytical Techniques : X-ray crystallography () and software like SHELXL () and ORTEP-3 () are critical for confirming structures of such complex molecules .

Biological Activity

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from multiple sources to provide a comprehensive overview of its effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring and methoxybenzamide moiety. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating the compound's effects on human colon cancer cells (HCT116 and HT29) demonstrated that it possesses a potent ability to induce apoptosis, characterized by:

  • Caspase Activation : The compound triggers the activation of caspase-3, a crucial enzyme in the apoptotic pathway.
  • Mitochondrial Membrane Depolarization : It causes depolarization of the mitochondrial membrane potential, indicating mitochondrial dysfunction which is often associated with apoptosis induction.

The selectivity index (SI) values observed were notably high, suggesting that the compound preferentially targets cancer cells while sparing non-malignant cells .

The mechanism through which this compound exerts its anticancer effects appears to be multifaceted:

  • Induction of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, further contributing to its anticancer efficacy .

Comparative Efficacy

A comparative analysis of this compound against established chemotherapeutic agents reveals its promising profile:

CompoundCC50 (µM)Selectivity Index
This compound0.76High
5-Fluorouracil (5-FU)>1000Low
Doxorubicin10Moderate

This table illustrates that this compound demonstrates superior potency compared to traditional chemotherapeutics like 5-FU .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential in treating various cancers:

  • Colon Cancer : In vitro studies showed that treatment with this compound significantly reduced cell viability in colon cancer cell lines compared to control groups.
  • Oral Squamous Cell Carcinoma : The compound also exhibited cytotoxic effects against oral squamous cell carcinoma cells, reinforcing its broad-spectrum anticancer activity .

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